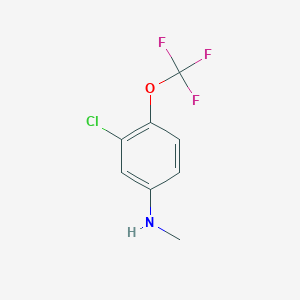

3-chloro-N-methyl-4-(trifluoromethoxy)aniline

Übersicht

Beschreibung

3-Chloro-4-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H5ClF3NO . It is used as a primary and secondary intermediate in chemical synthesis .

Synthesis Analysis

The synthesis of 3-chloro-4-(trifluoromethoxy)aniline involves various chemical reactions. For instance, it can be synthesized by a Pd-catalyzed coupling reaction . It can also be synthesized from 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether, following a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene.Molecular Structure Analysis

The molecular structure of 3-chloro-4-(trifluoromethoxy)aniline consists of a benzene ring with a trifluoromethoxy group (-OCF3), an amine group (-NH2), and a chlorine atom attached to it .Chemical Reactions Analysis

3-Chloro-4-(trifluoromethoxy)aniline is involved in various chemical reactions. For example, it can be used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .Physical and Chemical Properties Analysis

3-Chloro-4-(trifluoromethoxy)aniline is a solid at room temperature . It has a molecular weight of 211.57 .Wissenschaftliche Forschungsanwendungen

Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives

This compound is used in the synthesis of trifluoromethoxylated aromatic compounds, which are challenging to synthesize but valuable in pharmacology and materials science (Feng & Ngai, 2016).

Agrochemical Intermediate Synthesis

It serves as a key intermediate in the synthesis of various agrochemicals, showcasing its utility in the agricultural sector (Wen Zi-qiang, 2007).

Insecticide Production

Specifically, it is used in the synthesis of the insecticide Novaluron (Wen Zi-qiang, 2008).

Vibrational Analysis in Nonlinear Optics (NLO) Materials

The compound is studied for its vibrational properties, which are significant in the development of NLO materials (Revathi et al., 2017).

Liquid Crystal Research

It is involved in the study of liquid crystals, particularly focusing on its effects on mesomorphic properties and phase transitions (Hasegawa et al., 1989).

Molecular Structure Analysis

The compound's molecular structure and vibrational frequencies are analyzed using computational methods, contributing to a deeper understanding of its properties (Kurt et al., 2004).

Epoxy System Development

It's used in developing epoxy systems with improved water resistance, highlighting its utility in material science and engineering (Johncock & Tudgey, 1983).

Antimicrobial Agents Synthesis

This compound is a component in the synthesis of Schiff’s Bases, which are evaluated for antimicrobial properties (Bairagi et al., 2009).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is often used in proteomics research applications , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s known that aniline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .

Biochemische Analyse

Temporal Effects in Laboratory Settings

The effects of 3-chloro-N-methyl-4-(trifluoromethoxy)aniline can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent alterations in cellular function, including changes in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal or no adverse effects, while at higher doses, it can cause toxic effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur. Additionally, high doses of this compound can lead to oxidative stress, inflammation, and tissue damage .

Eigenschaften

IUPAC Name |

3-chloro-N-methyl-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJSLCKUVCNVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate](/img/structure/B1403281.png)

![7-Bromo-2-methoxythieno[3,2-D]pyrimidine](/img/structure/B1403282.png)

![3-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1403295.png)

![8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1403297.png)

![Spiro[2.3]hexane-5-carboxylic acid methyl ester](/img/structure/B1403303.png)